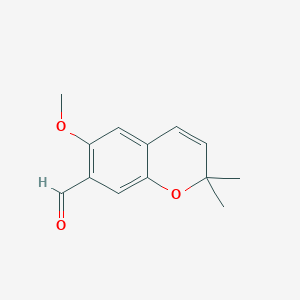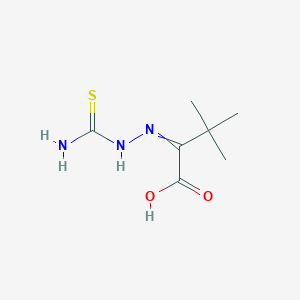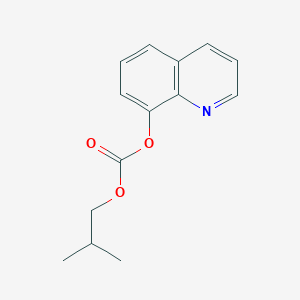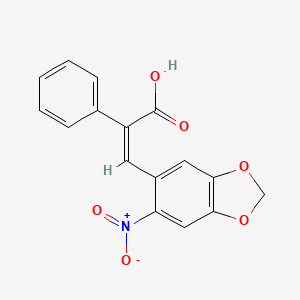
(Z)-3-(6-nitro-1,3-benzodioxol-5-yl)-2-phenylprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(6-nitro-1,3-benzodioxol-5-yl)-2-phenylprop-2-enoic acid is an organic compound characterized by its unique structure, which includes a nitro group attached to a benzodioxole ring and a phenylprop-2-enoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(6-nitro-1,3-benzodioxol-5-yl)-2-phenylprop-2-enoic acid typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Nitration: The benzodioxole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Aldol Condensation: The nitrated benzodioxole is subjected to an aldol condensation reaction with benzaldehyde in the presence of a base such as sodium hydroxide to form the phenylprop-2-enoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-3-(6-nitro-1,3-benzodioxol-5-yl)-2-phenylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(Z)-3-(6-nitro-1,3-benzodioxol-5-yl)-2-phenylprop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (Z)-3-(6-nitro-1,3-benzodioxol-5-yl)-2-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating cellular signaling pathways and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-(6-nitro-1,3-benzodioxol-5-yl)-2-phenylprop-2-enoic acid: The E-isomer of the compound with similar structural features but different spatial arrangement.
3-(6-nitro-1,3-benzodioxol-5-yl)propanoic acid: Lacks the double bond in the prop-2-enoic acid moiety.
3-(6-nitro-1,3-benzodioxol-5-yl)acrylic acid: Similar structure but with an acrylic acid moiety.
Uniqueness
(Z)-3-(6-nitro-1,3-benzodioxol-5-yl)-2-phenylprop-2-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
92858-72-5 |
|---|---|
Molekularformel |
C16H11NO6 |
Molekulargewicht |
313.26 g/mol |
IUPAC-Name |
(Z)-3-(6-nitro-1,3-benzodioxol-5-yl)-2-phenylprop-2-enoic acid |
InChI |
InChI=1S/C16H11NO6/c18-16(19)12(10-4-2-1-3-5-10)6-11-7-14-15(23-9-22-14)8-13(11)17(20)21/h1-8H,9H2,(H,18,19)/b12-6- |
InChI-Schlüssel |
ZZFKPNPIOBGWHW-SDQBBNPISA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(/C3=CC=CC=C3)\C(=O)O)[N+](=O)[O-] |
Kanonische SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C3=CC=CC=C3)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


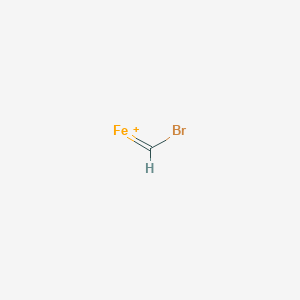
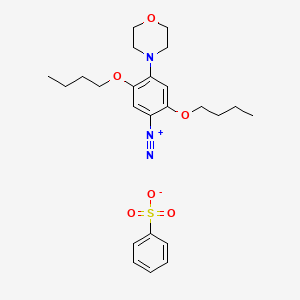
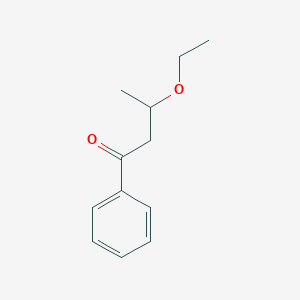
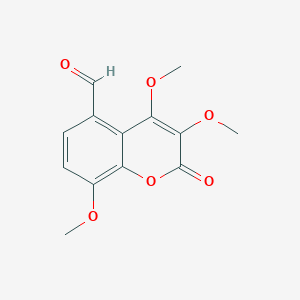
![N-[1-(2-Chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide](/img/structure/B14368097.png)



